4-Hydrazinyl-2H-pyrazolo[3,4-b]pyridin-3-amine
Description
4-Hydrazinyl-2H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of 4-Hydrazinyl-2H-pyrazolo[3,4-b]pyridin-3-amine makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and drug design.
Properties
IUPAC Name |
4-hydrazinyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6/c7-5-4-3(10-8)1-2-9-6(4)12-11-5/h1-2H,8H2,(H4,7,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXBKSDFWSNZQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NN=C2N=C1)N)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-2H-pyrazolo[3,4-b]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, followed by a Friedel–Crafts-type alkylation/cyclization process. This method yields the desired pyrazolopyridine analogues with high enantioselectivity and efficiency .
Industrial Production Methods
Industrial production of 4-Hydrazinyl-2H-pyrazolo[3,4-b]pyridin-3-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-2H-pyrazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or hydrazines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemical Research Applications
Building Block for Synthesis
4-Hydrazinyl-2H-pyrazolo[3,4-b]pyridin-3-amine serves as a crucial building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions, including oxidation, reduction, and substitution. The compound's ability to undergo these reactions makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate, Hydrogen peroxide | Oxides |
| Reduction | Sodium borohydride, Lithium aluminum hydride | Amines, Hydrazines |
| Substitution | Halogenating agents, Nucleophiles | Various functional group derivatives |
Biological Applications
Potential Biological Activities
Research indicates that 4-Hydrazinyl-2H-pyrazolo[3,4-b]pyridin-3-amine exhibits significant biological activity. It has been investigated for its potential as an enzyme inhibitor and receptor ligand. Notably, the compound has shown promise in inhibiting key enzymes involved in various diseases, including cancer and neurological disorders .
Case Study: Enzyme Inhibition
A study demonstrated that derivatives of 4-Hydrazinyl-2H-pyrazolo[3,4-b]pyridin-3-amine could effectively inhibit glycogen synthase kinase 3 (GSK-3), an enzyme implicated in cancer progression. The inhibition was attributed to the compound's ability to bind to the enzyme's active site, thereby modulating its activity. This finding highlights the compound's potential as a therapeutic agent in cancer treatment .
Medical Applications
Therapeutic Potential
The unique properties of 4-Hydrazinyl-2H-pyrazolo[3,4-b]pyridin-3-amine make it a candidate for drug development. Research has focused on its efficacy against various diseases, particularly in developing kinase inhibitors for cancer therapy. The compound's ability to interact with specific molecular targets is crucial for its therapeutic applications .
Table: Summary of Therapeutic Applications
| Disease Target | Mechanism of Action | Potential Outcomes |
|---|---|---|
| Cancer | Inhibition of GSK-3 | Reduced tumor growth |
| Neurological Disorders | Modulation of neurotransmitter receptors | Improved cognitive function |
| Infectious Diseases | Antimicrobial activity | Inhibition of pathogen growth |
Industrial Applications
Material Science and Chemical Industry
In addition to its biological applications, 4-Hydrazinyl-2H-pyrazolo[3,4-b]pyridin-3-amine is utilized in the chemical industry for synthesizing new materials. Its derivatives are explored for use in semiconductors and organic light-emitting diodes (OLEDs), showcasing the compound's versatility beyond pharmaceuticals .
Industrial Use Cases
- Semiconductors : Utilized as intermediates in the production of electronic materials.
- OLEDs : Incorporated into formulations to enhance light-emitting properties.
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-2H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and used as a CDK2 inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly in cancer treatment.
Uniqueness
4-Hydrazinyl-2H-pyrazolo[3,4-b]pyridin-3-amine stands out due to its specific hydrazinyl group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and therapeutic development.
Biological Activity
4-Hydrazinyl-2H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound belonging to the pyrazolopyridine family, known for its diverse biological activities and potential therapeutic applications. This compound has garnered attention in medicinal chemistry due to its unique structural features, particularly the hydrazinyl group, which enhances its reactivity and biological profile.
The molecular formula of 4-Hydrazinyl-2H-pyrazolo[3,4-b]pyridin-3-amine is with a molecular weight of 164.17 g/mol. The synthesis typically involves cyclization reactions of appropriate precursors, such as 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, followed by various alkylation processes. These methods yield high enantioselectivity and efficiency, making them suitable for both laboratory and industrial applications .
Biological Activity Overview
The biological activities of 4-Hydrazinyl-2H-pyrazolo[3,4-b]pyridin-3-amine include:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial and antifungal properties. For example, it demonstrated strong inhibitory effects against various pathogens, including E. coli and S. aureus, with inhibition zones measuring up to 30 mm in diameter .
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes such as sterol 14-alpha demethylase (CYP51) and penicillin-binding protein 3 (PBP3). Docking studies indicated significant binding interactions with key amino acid residues in the active sites of these enzymes, suggesting a mechanism of action that involves competitive inhibition .
Case Studies and Research Findings
Research has focused on the synthesis and evaluation of derivatives of 4-Hydrazinyl-2H-pyrazolo[3,4-b]pyridin-3-amine to enhance its biological efficacy. Below are notable findings from recent studies:
Table 1: Biological Activity of 4-Hydrazinyl-2H-pyrazolo[3,4-b]pyridin-3-amine Derivatives
The mechanism by which 4-Hydrazinyl-2H-pyrazolo[3,4-b]pyridin-3-amine exerts its biological effects is primarily through enzyme inhibition. The hydrazinyl moiety plays a crucial role in forming hydrogen bonds with the active sites of target enzymes, thereby modulating their activity. For instance, it has been shown to form multiple hydrogen bonds with residues such as Asn450 and Ser448 in PBP3, with bond lengths less than 3 Å, indicating strong interactions conducive to effective inhibition .
Comparison with Similar Compounds
When compared to other compounds within the pyrazolopyridine family:
Table 2: Comparison of Biological Activities
| Compound | Biological Activity | Notable Features |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Anticancer | CDK2 inhibitor |
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Antimicrobial | Broad-spectrum activity |
| 4-Hydrazinyl-2H-pyrazolo[3,4-b]pyridin-3-amine | Antimicrobial & Enzyme Inhibitor | Unique hydrazinyl group enhances activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
